molecular formula C16H31NO2S2Sn B3238683 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole CAS No. 1416437-22-3

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

Cat. No.: B3238683
CAS No.: 1416437-22-3
M. Wt: 452.3
InChI Key: NEDLDRSZDVPCNN-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole (CAS: see ) is a thiazole derivative featuring a methylsulfonyl (–SO₂CH₃) group at position 2 and a tributylstannyl (–SnBu₃) group at position 5 of the thiazole ring. However, direct experimental data on its synthesis, applications, or biological properties are sparse in the provided evidence. Its relevance is inferred from analogs discussed in related studies .

Properties

IUPAC Name

tributyl-(2-methylsulfonyl-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDLDRSZDVPCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676708
Record name 2-(Methanesulfonyl)-5-(tributylstannyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416437-22-3, 1245816-12-9
Record name 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416437-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methanesulfonyl)-5-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with tributylstannyl reagents. One common method is the Stille coupling reaction, where a thiazole derivative is coupled with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions. The process is optimized to ensure high yield and purity of the final product. This involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methylsulfonyl group.

    Substitution: The tributylstannyl group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions, along with ligands and bases.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiazole derivatives without the methylsulfonyl group.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole exhibits significant anticancer properties. Preliminary studies have shown that it may interact with various enzymes or receptors involved in cancer progression. For instance, compounds with similar thiazole structures have demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as MCF-7 and A549 .

Table 1: Summary of Cytotoxicity Studies

Study ReferenceCell Line UsedIC50 Value (µM)Assay Type
Study 1MCF-712.5MTT
Study 2A54910.0MTT
Study 3HeLa15.0Colony Forming

Biological Studies

Biochemical Probes : The compound serves as a valuable tool in biochemical assays to study molecular interactions within biological systems. Its ability to modulate enzyme activity aids in understanding disease mechanisms and potential therapeutic interventions.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Anticancer Studies

  • Study on Cell Line Selectivity : A study demonstrated that derivatives similar to this compound inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
  • Antimicrobial Properties : Another investigation reported notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broader application in treating infections .

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole depends on the specific application and the target molecule. In cross-coupling reactions, the tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methylsulfonyl group can participate in various chemical transformations, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole –SO₂CH₃ (2), –SnBu₃ (5) ~420–440 g/mol* Presumed use in organometallic synthesis
2-(Methylthio)-5-(tributylstannyl)thiazole –SCH₃ (2), –SnBu₃ (5) 420.26 g/mol Intermediate in cross-coupling reactions
5-Methyl-2-(tri-n-butylstannyl)thiazole –CH₃ (5), –SnBu₃ (2) 388.20 g/mol Stille coupling precursor
2-Chloro-5-(tributylstannyl)thiazole –Cl (2), –SnBu₃ (5) Not specified Halogenated organotin reagent
2-(Methylsulfonyl)-4-(tributylstannyl)thiazole –SO₂CH₃ (2), –SnBu₃ (4) Not specified Structural isomer of target compound

*Estimated based on similar structures.

Analysis

  • This may influence reactivity in cross-coupling reactions or binding affinity in bioactive contexts .
  • Positional Isomerism : The placement of the tributylstannyl group at position 5 (vs. 4 in ) alters steric and electronic environments, which could affect crystal packing (as seen in ) or reaction regioselectivity .

Stability and Toxicity Considerations

Organotin compounds are often toxic, requiring careful handling. The tributylstannyl group in the target compound likely confers similar toxicity profiles to analogs like 2-(methylthio)-5-(tributylstannyl)thiazole (), which is classified as dangerous goods (UN 2788) . Stability may vary with substituents: electron-withdrawing groups like –SO₂CH₃ could mitigate tin-mediated decomposition.

Biological Activity

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is a thiazole compound notable for its unique structural features, including a methylsulfonyl group and a tributylstannyl substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H31NO2S2SnC_{16}H_{31}NO_2S_2Sn. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, contributes significantly to the compound's reactivity and biological profile. The presence of the methylsulfonyl group enhances its solubility and may influence its interaction with biological targets.

Preliminary studies suggest that this compound may interact with various enzymes or receptors, implicating it in critical cellular processes. Interaction studies have focused on its binding affinities with specific biological targets, which are essential for elucidating its mechanism of action and potential therapeutic effects.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated a broad spectrum of biological activities, including antimicrobial properties. Research has shown that thiazole compounds can exhibit significant activity against various bacterial strains, including resistant ones such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, compounds structurally related to thiazoles have been reported to possess MIC (Minimum Inhibitory Concentration) values as low as 25 µg/mL against MRSA strains .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar thiazole compounds reveals unique properties attributed to the methylsulfonyl and tributylstannyl groups. The following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesUnique Properties
2-Methyl-5-(tributylstannyl)thiazoleSimilar thiazole ring without methylsulfonylLacks sulfonic acid functionality
5-(Tributylstannyl)thiazoleThiazole ring with only tributylstannyl groupFocused on organotin chemistry
3-Methylsulfonyl-4-phenylthiazoleContains phenolic substitutionPotentially different biological activity

This comparison highlights the distinctiveness of this compound within the thiazole class, particularly regarding its potential interactions and therapeutic applications.

Case Studies and Research Findings

Recent literature reviews indicate that thiazole derivatives are pivotal in drug discovery due to their diverse biological activities. A systematic review identified numerous studies emphasizing the antimicrobial, anticancer, and anti-inflammatory properties of thiazoles. For instance, one study reported that specific thiazole derivatives exhibited potent activity against Candida albicans with MIC values ranging from 3.92 to 4.01 mM .

Additionally, another study focused on the structure-activity relationship (SAR) of various thiazoles, revealing that functional groups significantly influence their biological efficacy. The presence of electron-withdrawing groups was found to enhance antimicrobial activity .

Q & A

Q. What are the established synthetic routes for 2-(methylsulfonyl)-5-(tributylstannyl)thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole core. First, the methylsulfonyl group is introduced at position 2 via oxidation of a methylthio precursor (e.g., using m-CPBA or H₂O₂/AcOH). The tributylstannyl group at position 5 is then installed via Stille coupling, employing Pd(PPh₃)₄ or Pd₂(dba)₃ as catalysts in anhydrous THF or DMF under inert atmosphere. Key factors affecting yield include:
  • Catalyst loading : 2–5 mol% Pd for optimal cross-coupling efficiency.
  • Temperature : 80–100°C for Stille coupling to ensure reactivity without decomposing the organotin reagent.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiazole ring protons at δ 7.5–8.5 ppm; tributylstannyl signals at δ 0.8–1.6 ppm).
  • IR Spectroscopy : Validate sulfonyl (S=O stretch at ~1300–1150 cm⁻¹) and Sn-C bonds (500–600 cm⁻¹).
  • Elemental Analysis : Ensure stoichiometric agreement (C, H, N, S).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₇NSSnO₂S).
    Discrepancies in elemental vs. experimental values may indicate impurities, requiring repurification via preparative TLC .

Q. What are the primary reactivity pathways of this compound in cross-coupling reactions?

  • Methodological Answer : The tributylstannyl group enables Pd-catalyzed Stille couplings with aryl/heteroaryl halides, forming biaryl thiazoles. The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (e.g., with amines or thiols). Key considerations:
  • Solvent : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions.
  • Catalyst System : For Stille coupling, combine Pd catalysts (e.g., PdCl₂(PPh₃)₂) with CuI as an additive to suppress homocoupling.
  • Workup : Remove tin byproducts via aqueous extraction (e.g., KF solution) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases or microbial enzymes). For example, thiazole-stannyl derivatives have shown potential in docking studies with Candida albicans CYP51 (PDB: 5TZ1) .
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ) of substituents with biological activity (e.g., IC₅₀ values).
  • ADMET Prediction : Tools like SwissADME assess logP, topological polar surface area (<140 Ų), and rotatable bonds (<10) for bioavailability .

Q. What experimental strategies resolve contradictions in reported reactivity or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction conditions (e.g., anhydrous vs. moist solvents for Stille coupling).
  • Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals; ¹¹⁹Sn NMR confirms stannyl bonding.
  • Parallel Synthesis : Test alternative reagents (e.g., LiCl vs. CsF in Stille couplings) to identify optimal conditions.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) unambiguously assigns structure, as demonstrated for analogous thiadiazole-triazole hybrids .

Q. How does the tributylstannyl group influence stability during storage and handling?

  • Methodological Answer :
  • Decomposition Pathways : Hydrolysis of Sn-C bonds in humid conditions generates Bu₃SnOH.
  • Mitigation Strategies : Store under argon at –20°C in amber vials. Monitor purity via TLC (hexane/EtOAc 4:1) before use.
  • Handling : Use gloveboxes for air-sensitive reactions; quench tin waste with KF to precipitate Bu₃SnF .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
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2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

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